molecular formula C20H20N6O4S B2593088 N-(3-((2,4-dimethoxyphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1798675-06-5

N-(3-((2,4-dimethoxyphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2593088
CAS No.: 1798675-06-5
M. Wt: 440.48
InChI Key: XEKHDBFPCDLLOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-((2,4-dimethoxyphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a quinoxaline core linked to a pyrazole ring, with additional functional groups including a sulfonamide and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((2,4-dimethoxyphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Attachment of the Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where the amino group on the quinoxaline reacts with a suitable dimethoxyphenyl halide.

    Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting a hydrazine derivative with a 1,3-dicarbonyl compound.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

N-(3-((2,4-dimethoxyphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride, which may reduce the quinoxaline ring or other reducible groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the quinoxaline and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

N-(3-((2,4-dimethoxyphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases due to its ability to inhibit specific enzymes or receptors.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Chemical Biology: It serves as a tool compound to investigate the role of quinoxaline and pyrazole derivatives in various biochemical pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(3-((2,4-dimethoxyphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it might modulate signal transduction by interacting with key proteins involved in these processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-((2,4-dimethoxyphenyl)amino)quinoxalin-2-yl)-3,4-dimethylbenzene-1-sulfonamide
  • N-(3-cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-3-phenylacrylamide
  • 2-amino-1-(2,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

Uniqueness

N-(3-((2,4-dimethoxyphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both quinoxaline and pyrazole rings, along with the sulfonamide group, makes it a versatile compound for various applications, distinguishing it from other similar molecules.

Properties

IUPAC Name

N-[3-(2,4-dimethoxyanilino)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O4S/c1-26-12-14(11-21-26)31(27,28)25-20-19(22-15-6-4-5-7-16(15)23-20)24-17-9-8-13(29-2)10-18(17)30-3/h4-12H,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKHDBFPCDLLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.